Cas no 2377032-05-6 (2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1))

2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 2377032-05-6
- 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride
- EN300-7445315
- Z3832019209
- 2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid hydrochloride
- 2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1)
-
- Inchi: 1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H
- InChI Key: ASSMABQHBHYNNJ-UHFFFAOYSA-N
- SMILES: N1=C(CC(N)C(O)=O)N=NN1C.[H]Cl
Computed Properties
- Exact Mass: 207.0523023g/mol
- Monoisotopic Mass: 207.0523023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7445315-0.5g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid hydrochloride |
2377032-05-6 | 95.0% | 0.5g |
$1046.0 | 2025-03-11 | |
Enamine | EN300-7445315-0.1g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid hydrochloride |
2377032-05-6 | 95.0% | 0.1g |
$466.0 | 2025-03-11 | |
1PlusChem | 1P028H3H-250mg |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoicacidhydrochloride |
2377032-05-6 | 95% | 250mg |
$885.00 | 2024-05-23 | |
1PlusChem | 1P028H3H-500mg |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoicacidhydrochloride |
2377032-05-6 | 95% | 500mg |
$1355.00 | 2024-05-23 | |
Aaron | AR028HBT-100mg |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoicacidhydrochloride |
2377032-05-6 | 95% | 100mg |
$666.00 | 2025-02-16 | |
Aaron | AR028HBT-1g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoicacidhydrochloride |
2377032-05-6 | 95% | 1g |
$1872.00 | 2025-02-16 | |
1PlusChem | 1P028H3H-10g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoicacidhydrochloride |
2377032-05-6 | 95% | 10g |
$7199.00 | 2024-05-23 | |
Aaron | AR028HBT-10g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoicacidhydrochloride |
2377032-05-6 | 95% | 10g |
$7965.00 | 2023-12-15 | |
Enamine | EN300-7445315-1.0g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid hydrochloride |
2377032-05-6 | 95.0% | 1.0g |
$1343.0 | 2025-03-11 | |
Enamine | EN300-7445315-0.05g |
2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid hydrochloride |
2377032-05-6 | 95.0% | 0.05g |
$312.0 | 2025-03-11 |
2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) Related Literature
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1)
Recent Advances in the Study of 2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) (CAS: 2377032-05-6)
In recent years, the compound 2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) (CAS: 2377032-05-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tetrazole ring and propanoic acid backbone, has shown promising potential in various therapeutic applications, including drug discovery and development. The unique structural features of this compound make it a valuable scaffold for designing novel bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of 2H-Tetrazole-5-propanoic acid derivatives, including the hydrochloride salt form (CAS: 2377032-05-6). The research team employed a combination of computational modeling and experimental assays to investigate the compound's binding affinity and selectivity towards specific biological targets. Their findings revealed that the hydrochloride salt form exhibits enhanced solubility and stability, which are critical factors for in vivo applications. Moreover, the study highlighted the compound's potential as a lead structure for developing new inhibitors of inflammatory mediators.
Another significant advancement was reported in a preprint article on bioRxiv, where researchers investigated the role of 2H-Tetrazole-5-propanoic acid derivatives in modulating oxidative stress pathways. The hydrochloride salt (CAS: 2377032-05-6) was found to exhibit potent antioxidant properties, as demonstrated by its ability to scavenge reactive oxygen species (ROS) in cellular models. These findings suggest that this compound could be further explored for its therapeutic potential in diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its pharmacological applications, recent patent filings have highlighted the use of 2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) as a key intermediate in the synthesis of peptide mimetics. The compound's ability to mimic peptide bonds while offering improved metabolic stability has made it a valuable tool in the design of peptidomimetic drugs. A patent granted to a leading pharmaceutical company describes the incorporation of this scaffold into novel anticancer agents, demonstrating its versatility in drug development.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2H-Tetrazole-5-propanoic acid derivatives. Recent pharmacokinetic studies have indicated that while the hydrochloride salt (CAS: 2377032-05-6) offers improved solubility, its bioavailability in oral formulations requires further enhancement. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations and unlock the full therapeutic potential of this compound.
In conclusion, the ongoing research on 2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1) (CAS: 2377032-05-6) underscores its significance as a versatile scaffold in chemical biology and pharmaceutical sciences. The recent studies and patent filings discussed here highlight its potential in drug discovery, antioxidant therapy, and peptidomimetic design. Future research efforts should focus on overcoming the current pharmacokinetic challenges to facilitate its transition from bench to bedside.
2377032-05-6 (2H-Tetrazole-5-propanoic acid, α-amino-2-methyl-, hydrochloride (1:1)) Related Products
- 2198910-40-4(N-methyl-N-({methyl1-(pyridin-2-yl)ethylcarbamoyl}methyl)prop-2-enamide)
- 136805-54-4(pyridine-2-boronic acid dimethyl ester)
- 2098488-36-7(Thalidomide-O-amido-C4-N3)
- 2866307-91-5(Acetic acid, 2-[(3-bromo-6-chloro-2-pyridinyl)thio]-, butyl ester )
- 2137029-98-0((1R)-1-(5,7-difluoro-1-benzofuran-2-yl)butan-1-amine)
- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)
- 2138369-63-6(ethyl 8-amino-5-thiaspiro3.5nonane-2-carboxylate)
- 1806923-48-7(5-Amino-4-bromo-2-(trifluoromethyl)benzyl bromide)
- 1396865-93-2(3-4-(diphenylmethyl)piperazine-1-carbonyl-2H,3H,4H,6H-pyrimido2,1-b1,3thiazin-6-one)
- 1251625-57-6(N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide)



